molecular formula C17H22N2O2 B3030992 Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate CAS No. 1206969-52-9

Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate

Cat. No.: B3030992
CAS No.: 1206969-52-9
M. Wt: 286.37
InChI Key: CPFQEPHUNHXAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate: is an organic compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol . This compound is characterized by a cyclobutanecarboxylate core with a tert-butyl ester group and a 4-cyanobenzylamino substituent. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester. Subsequently, the ester is reacted with 4-cyanobenzylamine under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso derivatives.

    Reduction: The compound can be reduced at the nitrile group to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the benzylamine moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols under appropriate conditions.

Major Products:

    Oxidation: Formation of oxides or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

Chemistry: Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, it is used in the development of new materials and as a building block for complex chemical synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Tert-butyl 3-(4-aminobenzylamino)cyclobutanecarboxylate
  • Tert-butyl 3-(4-methylbenzylamino)cyclobutanecarboxylate
  • Tert-butyl 3-(4-chlorobenzylamino)cyclobutanecarboxylate

Comparison:

  • Tert-butyl 3-(4-aminobenzylamino)cyclobutanecarboxylate: Similar structure but with an amino group instead of a nitrile group, leading to different reactivity and biological activity.
  • Tert-butyl 3-(4-methylbenzylamino)cyclobutanecarboxylate: Contains a methyl group, which affects its steric and electronic properties.
  • Tert-butyl 3-(4-chlorobenzylamino)cyclobutanecarboxylate: The presence of a chlorine atom influences its reactivity and potential applications.

Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate is unique due to the presence of the nitrile group, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Biological Activity

Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate, a compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol, has garnered attention in biological research due to its unique structural features, particularly the presence of a nitrile group. This article explores its biological activity, synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its tert-butyl ester group and a cyanobenzylamine moiety. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

Property Value
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
CAS Number1206969-52-9
IUPAC Nametert-butyl 3-[(4-cyanobenzyl)amino]cyclobutanecarboxylate

Synthesis

The synthesis of this compound typically involves:

  • Formation of the tert-butyl ester : Cyclobutanecarboxylic acid is reacted with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
  • Coupling with 4-cyanobenzylamine : The resulting tert-butyl ester is then reacted with 4-cyanobenzylamine under suitable conditions to yield the final product.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The nitrile group enhances binding affinity to various molecular targets, potentially modulating their activity.

  • Enzyme Interactions : The compound is utilized in studies to investigate enzyme kinetics and interactions due to its structural similarity to bioactive molecules.
  • Receptor Binding : It has been explored for its potential role as a ligand in receptor binding studies, particularly in pharmacological research targeting specific pathways .

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

  • Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.
  • Agrochemical Synthesis : It serves as an intermediate in synthesizing compounds with agricultural applications .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • A study focusing on the structure-activity relationship (SAR) of similar compounds demonstrated that modifications in the side chains significantly impact biological potency and affinity for target receptors .
  • Another investigation into related nitrile-containing compounds illustrated their potential as anti-inflammatory agents, suggesting similar pathways may be explored for this compound.

Properties

IUPAC Name

tert-butyl 3-[(4-cyanophenyl)methylamino]cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)14-8-15(9-14)19-11-13-6-4-12(10-18)5-7-13/h4-7,14-15,19H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFQEPHUNHXAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)NCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150535
Record name 1,1-Dimethylethyl 3-[[(4-cyanophenyl)methyl]amino]cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-52-9
Record name 1,1-Dimethylethyl 3-[[(4-cyanophenyl)methyl]amino]cyclobutanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[[(4-cyanophenyl)methyl]amino]cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-(4-cyanobenzylamino)cyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.